molecular formula C16H17NO2 B13681805 Methyl 5-Methyl-2-(p-tolylamino)benzoate

Methyl 5-Methyl-2-(p-tolylamino)benzoate

Cat. No.: B13681805
M. Wt: 255.31 g/mol
InChI Key: FFBKGYAEAWJLEX-UHFFFAOYSA-N
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Description

Methyl 5-Methyl-2-(p-tolylamino)benzoate is an organic compound with the molecular formula C15H15NO2. It is a derivative of benzoic acid and is characterized by the presence of a methyl group and a p-tolylamino group attached to the benzoate core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Methyl-2-(p-tolylamino)benzoate typically involves the esterification of 5-Methyl-2-(p-tolylamino)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methyl-2-(p-tolylamino)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Nitro, bromo, and sulfonic acid derivatives.

Scientific Research Applications

Methyl 5-Methyl-2-(p-tolylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-Methyl-2-(p-tolylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism of action is often studied using various biochemical and molecular biology techniques to elucidate its effects at the cellular and molecular levels.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(p-tolylamino)benzoic Acid: The parent compound from which Methyl 5-Methyl-2-(p-tolylamino)benzoate is derived.

    This compound: A closely related ester with similar chemical properties.

    2-Methyl-5-(p-tolylamino)benzo[d]thiazole-4,7-dione: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl and p-tolylamino groups contribute to its unique properties, making it valuable in various applications.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

methyl 5-methyl-2-(4-methylanilino)benzoate

InChI

InChI=1S/C16H17NO2/c1-11-4-7-13(8-5-11)17-15-9-6-12(2)10-14(15)16(18)19-3/h4-10,17H,1-3H3

InChI Key

FFBKGYAEAWJLEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C)C(=O)OC

Origin of Product

United States

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